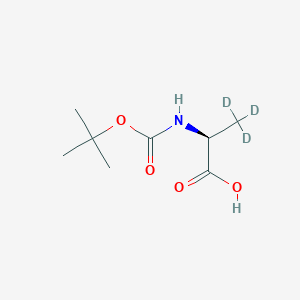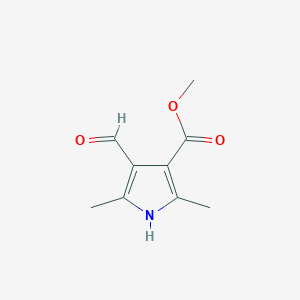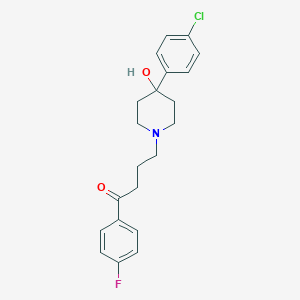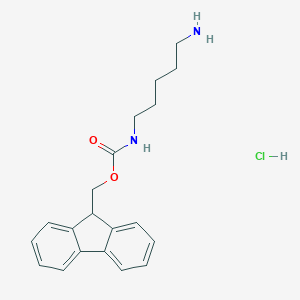
Chlorhydrate de N-(9-fluorénylméthyloxycarbonyl)-1,5-diaminopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de nouveaux dérivés d'acides aminés
“Chlorhydrate de N-(9-fluorénylméthyloxycarbonyl)-1,5-diaminopentane” est utilisé dans la synthèse de nouveaux dérivés d'acides aminés. Par exemple, il a été utilisé dans la synthèse de l'acide N2-tert-butoxycarbonyl-N5-[N-(9-fluorénylméthyloxycarbonyl)-2-aminoéthyl]-(S)-2,5-diaminopentanoïque . Ce composé a été synthétisé par réaction de l'acide N2-tert-butoxycarbonyl-L-2,5-diaminopentanoïque (Boc-L-ornithine) et du N-Fmoc-2-aminoacétaldéhyde (N-Fmoc-glycinal) en présence de cyanoborohydrure de sodium .
Synthèse chimique des peptides
Le groupe 9-fluorénylméthoxycarbonyl (Fmoc), qui fait partie du “this compound”, est largement utilisé dans la synthèse chimique des peptides . Le groupe Fmoc est stable au traitement par l'acide trifluoroacétique (TFA) et le bromure d'hydrogène/acide acétique . Sa forte absorbance dans la région ultraviolette (λmax 266 nm dans le DMF) est très utile pour le suivi spectrophotométrique des réactions de couplage et de déprotection .
Développement de composites d'hydrogel
Le “this compound” peut être intégré à l'hydroxyapatite (HAP) pour former des composites . Ces composites peuvent améliorer les propriétés du HAP, qui est intrinsèquement fragile et limite ses applications plus larges pour la libération locale d'antibiotiques .
Métabolisme de l'ammoniac
La partie ornithine dans le “this compound” joue un rôle important dans le métabolisme de l'ammoniac via le cycle de l'urée . Sa prise a été recommandée comme complément alimentaire pour son effet antifatigue .
Antagonistes du récepteur du fibrinogène
Mécanisme D'action
Target of Action
The primary target of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as Fmoc-1,5-diaminopentane hydrochloride, is the amino group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the protection of the N-terminal amino group .
Mode of Action
The compound interacts with its targets by forming a carbamate linkage with the amino group of amino acids . This interaction results in the protection of the amino group, preventing it from reacting during the peptide synthesis process .
Biochemical Pathways
The compound affects the peptide synthesis pathway. By protecting the amino group, it allows for the selective formation of peptide bonds without unwanted side reactions . The compound can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it allows for the controlled formation of peptide bonds, contributing to the efficiency and accuracy of peptide synthesis .
Action Environment
The action of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride is influenced by environmental factors such as pH and temperature. The compound is stable under acidic and oxidative conditions, but can be removed under mild basic conditions . Temperature can also affect the rate of the protection and deprotection reactions .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDRDMFYHOZBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369607 |
Source


|
| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118119-32-7 |
Source


|
| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
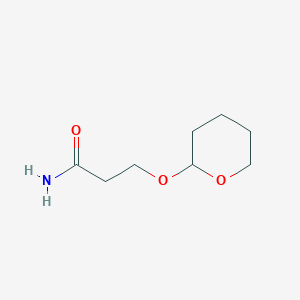
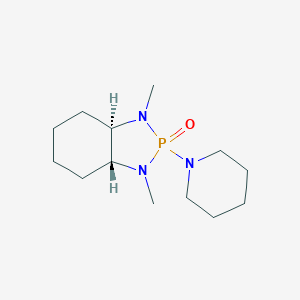
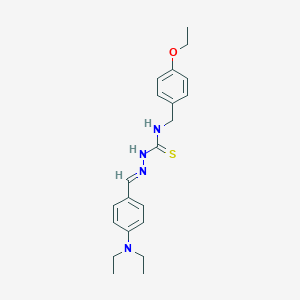
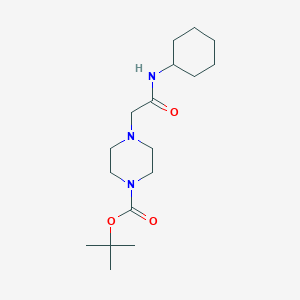

![3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B65186.png)
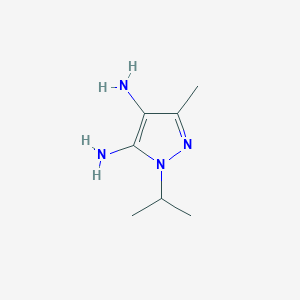
![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)

